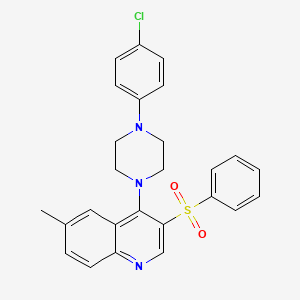

![molecular formula C18H17N3O3S B2432927 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 687583-11-5](/img/structure/B2432927.png)

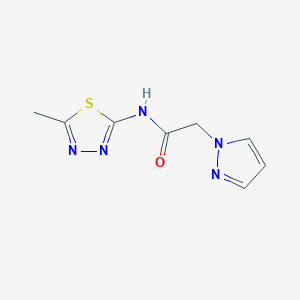

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thieno[3,2-d]pyrimidine . It is synthesized via structural modifications of tazemetostat . The compound has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .

Synthesis Analysis

The compound is synthesized via structural modifications of tazemetostat . The synthesis involves the use of piperidine-2,6-dione for a P1 moiety and benzyl-linked morpholine for a P5 moiety .Molecular Structure Analysis

The molecular structure of the compound is confirmed by 1H NMR, 13C NMR, and HR-MS . The thieno[2,3-d]pyrimidine-2,4-dione moiety of the compound can form a favorable π–π stacking interaction with the Phe392 of NtPPO .Chemical Reactions Analysis

The compound has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . The antiproliferative activity of the compound against these cancer cell lines and the toxicity against HEK293T cells were evaluated .Scientific Research Applications

Crystal Structure Analysis

Research has shown significant interest in the crystal structure analysis of related compounds, providing insight into their molecular conformation and interaction patterns. For example, studies on diaminopyrimidin-2-yl thioacetamide derivatives have revealed how the pyrimidine ring inclination relative to naphthalene or benzene rings influences molecular packing in crystals through hydrogen bonding and inversion dimer formation (Subasri et al., 2017).

Reactivity and Biological Evaluation

The reactivity of similar compounds, such as (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]thieno[2,3-d]pyrimidin-11-yl)hydrazine, has been explored for the preparation of novel biological agents. These studies have led to the development of compounds with significant antimicrobial activity, highlighting their potential as lead compounds for drug discovery (Rashad et al., 2009).

Noncovalent Interaction Studies

Investigations into noncovalent interactions, such as hydrogen bonding, stacking, and halogen bonding, in compounds containing the thieno[2,3-d]pyrimidine moiety, have been conducted to understand their stability and interaction mechanisms. These studies provide valuable information for the design of new molecules with enhanced performance and targeted properties (Gouda et al., 2022).

Synthesis and Computational Investigations

The synthesis of novel compounds incorporating the thieno[2,3-d]pyrimidine skeleton has been reported, along with detailed computational investigations to predict their properties and potential applications. This research not only contributes to the field of synthetic chemistry but also aids in the understanding of the structure-activity relationships of these compounds (Altowyan et al., 2023).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-15(19-13-7-3-5-11-4-1-2-6-12(11)13)10-21-17(23)16-14(8-9-25-16)20-18(21)24/h1-2,4,6,8-9,13H,3,5,7,10H2,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATVXLOZGGBNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CN3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2432844.png)

![N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2432850.png)

![(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2432851.png)

![(E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432852.png)

![N-[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2432854.png)

![4-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2432857.png)

![6-Cyano-N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2432862.png)

![5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2432867.png)